Butyrylcholinesterase (BChE) Inhibition Potency and Selectivity of Derived N7-Nucleosides
The most potent and selective BChE inhibitor derived from a 2-acetamido-6-chloropurine scaffold demonstrates a Ki of 50 nM, representing a 340-fold selectivity for BChE over AChE. This performance is achieved by the N7-linked 2-acetamido-α-D-mannosylpurine derivative. In the same study, nucleosides built on the 6-chloropurine scaffold lacked this level of selectivity and potency, underscoring the critical contribution of the C2-acetamido group [1].
| Evidence Dimension | Butyrylcholinesterase (BChE) Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 50 nM (for derived N7-linked 2-acetamido-α-D-mannosylpurine nucleoside) |
| Comparator Or Baseline | Galantamine (clinical BChE/AChE inhibitor) and 6-chloropurine-derived analogs in the same study |
| Quantified Difference | 340-fold selectivity for BChE over AChE; potency exceeds galantamine |
| Conditions | Ellman's assay, human BChE and AChE enzymes |
Why This Matters
This level of selectivity and potency is not achievable with the 6-chloropurine scaffold, making 2ACAP the required building block for developing selective BChE inhibitors for CNS applications.
- [1] Schwarz S, Csuk R, Rauter AP. Microwave-assisted synthesis of novel purine nucleosides as selective cholinesterase inhibitors. Org Biomol Chem. 2014;12:2446-56. View Source
